SMC Demonstrates High Oral Bioavailability and Avoids Extensive N-Acetylation Unlike S1PC
S-methyl-L-cysteine (SMC) exhibits high oral bioavailability in rats and dogs (88-100%) that is comparable to S-1-propenyl-L-cysteine (S1PC) [1]. However, the critical differentiator lies in its distinct metabolic fate. S1PC undergoes extensive N-acetylation in vivo, a major metabolic pathway that can alter activity and elimination. In contrast, SMC does not undergo significant N-acetylation. This is attributed to the very low N-acetylation activity of liver and kidney S9 fractions toward SMC (activity <0.1 nmol/min/mg protein) and the high deacetylation activity toward its acetylated metabolite, N-acetyl-SMC [1]. Consequently, SMC is primarily excreted as inorganic sulfur compounds rather than as an acetylated conjugate [2], a property that simplifies its metabolic profile and may reduce inter-individual variability related to N-acetyltransferase polymorphisms.
| Evidence Dimension | Oral Bioavailability |
|---|---|
| Target Compound Data | 88-100% |
| Comparator Or Baseline | S1PC: 88-100% |
| Quantified Difference | Equivalent bioavailability, but divergent N-acetylation metabolism. |
| Conditions | Rats and dogs, oral dose 2-5 mg/kg |
Why This Matters
For researchers designing in vivo studies, SMC's resistance to N-acetylation ensures the parent compound's profile is maintained, simplifying pharmacokinetic modeling and reducing a source of metabolic variability that affects compounds like S1PC.
- [1] Amano H, Kazamori D, Itoh K, Kodera Y. Pharmacokinetics and N-acetylation metabolism of S-methyl-l-cysteine and trans-S-1-propenyl-l-cysteine in rats and dogs. Xenobiotica. 2016;46(11):1017-1025. View Source
- [2] Amano H, Kazamori D, Itoh K. Pharmacokinetics of sulfur‑containing compounds in aged garlic extract: S‑Allylcysteine, S‑1‑propenylcysteine, S‑methylcysteine, S‑allylmercaptocysteine and others (Review). Exp Ther Med. 2025. View Source
